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Compound of Interest

Compound Name: SHP389

Cat. No.: B15574588 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the treatment schedules and

protocols for the allosteric SHP2 inhibitor, TNO155, in preclinical animal models. The

information is curated from various studies to assist in the design and execution of in vivo

experiments.

Abstract
TNO155 is a potent and selective inhibitor of SHP2 (Src homology 2 domain-containing protein

tyrosine phosphatase 2), a key signaling node in the RAS/MAPK pathway.[1][2] Its role in cell

growth and differentiation makes it a compelling target in oncology.[2] Preclinical studies have

demonstrated the anti-tumor activity of TNO155, particularly in combination with other targeted

therapies, in various cancer models.[3][4][5] These notes detail established dosing regimens,

experimental methodologies, and the underlying signaling pathways.

Data Presentation: TNO155 Dosing Regimens in
Preclinical Models
The following tables summarize the quantitative data on TNO155 treatment schedules from

various preclinical studies.

Table 1: TNO155 Monotherapy and Combination Therapy in Xenograft Models
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Cancer
Model

Animal
Model

TNO155
Dose &
Schedule

Combinatio
n Agent(s)

Key
Findings

Reference

EGFR-mutant

NSCLC

(PDX)

Nude Mice
10 mg/kg,

twice daily

Osimertinib

(10 mg/kg,

daily)

Combination

showed

enhanced

anti-tumor

efficacy.

[3]

KRAS G12C

NSCLC

Xenograft

(Lu-99)

Nude Mice
20 mg/kg,

twice daily

Ribociclib (75

mg/kg, daily)

Combination

was well-

tolerated and

effective.

[3]

KRAS G12C

NSCLC

Xenograft

(Lu-99)

Nude Mice
20 mg/kg,

twice daily

Trametinib

(0.075 mg/kg,

daily)

Combination

showed

efficacy but

was

associated

with body

weight loss.

[3]

BRAF V600E

Colorectal

Cancer

Models

N/A N/A

BRAF and

MEK

inhibitors

TNO155

synergized

with

BRAF/MEK

inhibitors by

blocking ERK

feedback

activation.

[4][5]

ALK-driven

Neuroblasto

ma

Murine

Xenografts

20 mg/kg,

twice per day

(MTD)

Lorlatinib (5

mg/kg, twice

per day)

Combination

delayed

tumor growth

and was well-

tolerated.

[6]

ALK-mutant

Neuroblasto

Mice 7.5 mg/kg,

twice per day

Lorlatinib (1

mg/kg, twice

Combination

treatment for

[7]
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ma (Kelly

xenografts)

per day) 20 days

showed

reduced

tumor growth.

Table 2: Pharmacokinetic Parameters of TNO155 in Different Species

Species
Clearance
(mL/min/kg)

Volume of
Distribution
(L/kg)

Half-life
(hours)

Oral
Bioavailability
(%)

Mouse 24 3 2 78

Rat 15 7 8 100

Dog 4 3 9 >100

Monkey 6 4 9 60

Data from

Novartis

preclinical

studies

presented at

AACR 2020.[8]

Experimental Protocols
General In Vivo Efficacy Studies
1. Animal Models:

Patient-Derived Xenograft (PDX) models in nude mice are commonly used.[3]

Cell line-derived xenograft models are also employed.[3]

All animal studies should be conducted in accordance with institutional and national

guidelines for animal care and use.
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2. Drug Formulation and Administration:

TNO155 is typically formulated for oral administration.

The vehicle for administration should be clearly defined and used as a control.

Administration is generally performed via oral gavage.

3. Treatment Schedule:

Dosing can be once or twice daily.[3][6]

Treatment duration can range from several weeks to longer-term survival studies.[6]

4. Monitoring and Endpoints:

Tumor Volume: Measured regularly (e.g., twice weekly) using calipers. Tumor volume can be

calculated using the formula: (Length x Width²) / 2.

Body Weight: Monitored to assess treatment toxicity.[3]

Pharmacodynamic Analysis: Collection of tumor tissue at the end of the study for analysis of

target engagement and downstream signaling (e.g., immunoblotting for p-ERK).

Survival: Kaplan-Meier survival curves are used to assess the impact on overall survival.[7]

Immunoblotting Protocol for Tumor Lysates
1. Sample Preparation:

Excise tumors from euthanized animals and snap-freeze in liquid nitrogen.

Homogenize frozen tumor tissue in lysis buffer (e.g., RIPA buffer) supplemented with

protease and phosphatase inhibitors.

Centrifuge the lysate to pellet cellular debris and collect the supernatant.

Determine protein concentration using a standard assay (e.g., BCA assay).
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2. SDS-PAGE and Western Blotting:

Denature protein lysates by boiling in Laemmli sample buffer.

Separate proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-

PAGE).

Transfer proteins to a polyvinylidene difluoride (PVDF) membrane.

Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or bovine serum

albumin in Tris-buffered saline with Tween 20).

Incubate the membrane with primary antibodies against proteins of interest (e.g., p-ERK,

total ERK, SHP2, etc.) overnight at 4°C.

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated

secondary antibody.

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging

system.

Signaling Pathways and Experimental Workflows
TNO155 Mechanism of Action in the RTK Signaling
Pathway
TNO155 is an allosteric inhibitor of SHP2, which plays a crucial role in the Receptor Tyrosine

Kinase (RTK) signaling pathway.[1] Upon ligand binding, RTKs dimerize and

autophosphorylate, creating docking sites for adaptor proteins like Grb2. SHP2 is recruited to

this complex and, upon activation, dephosphorylates specific substrates, leading to the

activation of the RAS-MEK-ERK (MAPK) cascade, which promotes cell proliferation and

survival.[1] TNO155 stabilizes SHP2 in its inactive conformation, thereby inhibiting this

signaling cascade.[1]
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Caption: TNO155 inhibits the RTK signaling pathway by targeting SHP2.
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General Workflow for Preclinical Evaluation of TNO155
The preclinical evaluation of TNO155, either as a monotherapy or in combination, follows a

standardized workflow to assess its efficacy and mechanism of action.

Experimental Planning

In Vivo Study Execution

Data Analysis

Select Animal Model
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Tumor Cell/Tissue
Implantation
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Click to download full resolution via product page

Caption: A typical workflow for in vivo preclinical studies of TNO155.

Logical Relationship for Combination Therapy Rationale
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The rationale for combining TNO155 with other targeted agents often stems from the feedback

reactivation of signaling pathways. For instance, inhibition of a downstream kinase like MEK

can lead to feedback activation of upstream RTKs, which can be blocked by TNO155.

Targeted Therapy
(e.g., MEK inhibitor)

Downstream Kinase
(e.g., MEK)

Inhibits

Synergistic
Anti-tumor Effect

Feedback Reactivation
of Upstream Signaling

Leads to

RTK/SHP2 Axis

Activates

TNO155
Inhibits

Click to download full resolution via product page

Caption: Rationale for combining TNO155 with other targeted therapies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. benchchem.com [benchchem.com]

2. Identification of TNO155, an Allosteric SHP2 Inhibitor for the Treatment of Cancer -
PubMed [pubmed.ncbi.nlm.nih.gov]

3. aacrjournals.org [aacrjournals.org]

4. researchgate.net [researchgate.net]

5. Combinations with Allosteric SHP2 Inhibitor TNO155 to Block Receptor Tyrosine Kinase
Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

6. aacrjournals.org [aacrjournals.org]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b15574588?utm_src=pdf-body-img
https://www.benchchem.com/product/b15574588?utm_src=pdf-custom-synthesis
https://www.benchchem.com/pdf/A_Comparative_Analysis_of_SHP389_TNO155_Monotherapy_Versus_Combination_Therapy_with_EGFR_Inhibitors_in_Preclinical_Models.pdf
https://pubmed.ncbi.nlm.nih.gov/32910655/
https://pubmed.ncbi.nlm.nih.gov/32910655/
https://aacrjournals.org/clincancerres/article/27/1/342/83701/Combinations-with-Allosteric-SHP2-Inhibitor-TNO155
https://www.researchgate.net/publication/347379735_Combinations_with_Allosteric_SHP2_Inhibitor_TNO155_to_Block_Receptor_Tyrosine_Kinase_Signaling
https://pubmed.ncbi.nlm.nih.gov/33046519/
https://pubmed.ncbi.nlm.nih.gov/33046519/
https://aacrjournals.org/cancerrescommun/article/3/12/2608/732010/SHP2-Inhibition-with-TNO155-Increases-Efficacy-and
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15574588?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


7. researchgate.net [researchgate.net]

8. | BioWorld [bioworld.com]

To cite this document: BenchChem. [TNO155 Treatment Protocols for Preclinical Animal
Models: Application Notes]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15574588#tno155-treatment-schedule-for-preclinical-
animal-models]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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